molecular formula C24H26N4O5S2 B2895639 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1005294-51-8

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Número de catálogo B2895639
Número CAS: 1005294-51-8
Peso molecular: 514.62
Clave InChI: SMPATKYQLUSYBD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O5S2 and its molecular weight is 514.62. The purity is usually 95%.
BenchChem offers high-quality N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimalarial Activity and Molecular Docking Studies

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide and its derivatives have been investigated for their potential antimalarial activity. A theoretical investigation involving computational calculations and molecular docking studies highlighted the reactivity of similar sulfonamide derivatives. These compounds were synthesized and examined for their in vitro antimalarial activity, characterized by their ADMET properties and IC50 values. The presence of certain moieties, such as quinoxaline attached to the sulfonamide ring system, significantly enhanced the antimalarial activity. Additionally, molecular docking studies against key targets like Plasmepsin-1 and Plasmepsin-2, as well as the main protease and Spike Glycoprotein of SARS-CoV-2, were conducted to understand the binding energy and efficacy of these compounds (Fahim & Ismael, 2021).

Antibacterial Properties

Research on the antibacterial properties of related sulfonamide compounds, including those with piperidine and pyridine moieties, has shown moderate to strong activity against both Gram-negative and Gram-positive bacteria. These studies involved the synthesis and spectral analysis of various N-substituted derivatives, providing valuable insights into the structural requirements for antibacterial efficacy. Such research contributes to the development of new antibacterial agents with potential applications in treating bacterial infections (Khalid et al., 2016).

Electrophysiological Activity and Potential Therapeutic Uses

Compounds structurally related to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide have been synthesized and evaluated for their cardiac electrophysiological activity. These studies aim to identify new selective class III agents for potential therapeutic applications in treating arrhythmias and other cardiac conditions. By exploring the electrophysiological properties of these compounds, researchers can better understand their potential benefits and limitations as therapeutic agents (Morgan et al., 1990).

Anti-acetylcholinesterase Activity

Research on piperidine derivatives, including those with similar structures to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, has revealed significant anti-acetylcholinesterase activity. These findings are important for the development of antidementia agents, as they offer a potential approach to enhancing acetylcholine levels in the brain, which can be beneficial in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Propiedades

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S2/c1-2-34(30,31)23-14-13-22(26-27-23)19-7-6-8-20(17-19)25-24(29)18-9-11-21(12-10-18)35(32,33)28-15-4-3-5-16-28/h6-14,17H,2-5,15-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPATKYQLUSYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.